molecular formula C22H25ClN4O2S B11498622 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide

Cat. No.: B11498622
M. Wt: 445.0 g/mol
InChI Key: QLJLNAUVUQHZOS-UHFFFAOYSA-N
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Description

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide typically involves multiple steps One common method includes the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ringThe final step involves the coupling of the triazole derivative with the acetamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to the disruption of normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl]acetamide apart is its unique combination of functional groups, which confer a wide range of reactivity and potential biological activities. The presence of both triazole and acetamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C22H25ClN4O2S

Molecular Weight

445.0 g/mol

IUPAC Name

2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H25ClN4O2S/c1-13(2)17-10-18(23)14(3)20(21(17)29)24-19(28)12-30-22-26-25-15(4)27(22)11-16-8-6-5-7-9-16/h5-10,13,29H,11-12H2,1-4H3,(H,24,28)

InChI Key

QLJLNAUVUQHZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C)O)C(C)C)Cl

Origin of Product

United States

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